molecular formula C11H13F3N2O2 B12618518 N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide CAS No. 919997-07-2

N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide

Cat. No.: B12618518
CAS No.: 919997-07-2
M. Wt: 262.23 g/mol
InChI Key: QPSDVDVKUTWSIO-UHFFFAOYSA-N
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Description

N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a beta-alaninamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    N-Hydroxy-N~3~-{[4-(methyl)phenyl]methyl}-beta-alaninamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-Hydroxy-N~3~-{[4-(fluoromethyl)phenyl]methyl}-beta-alaninamide: Contains a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs .

Properties

CAS No.

919997-07-2

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

N-hydroxy-3-[[4-(trifluoromethyl)phenyl]methylamino]propanamide

InChI

InChI=1S/C11H13F3N2O2/c12-11(13,14)9-3-1-8(2-4-9)7-15-6-5-10(17)16-18/h1-4,15,18H,5-7H2,(H,16,17)

InChI Key

QPSDVDVKUTWSIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)NO)C(F)(F)F

Origin of Product

United States

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